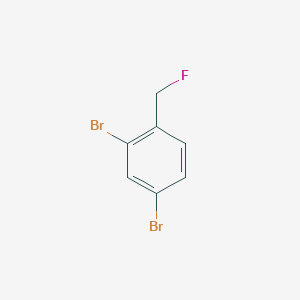

2,4-Dibromo-1-(fluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dibromo-1-(fluoromethyl)benzene is a chemical compound with the formula C6H3Br2F. It has a molecular weight of 253.894 . It is also known by other names such as 2,4-Dibromofluorobenzene and 1-Fluoro-2,4-dibromobenzene .

Synthesis Analysis

The synthesis of benzene derivatives like 2,4-Dibromo-1-(fluoromethyl)benzene often involves reactions such as acylation and bromination . The order of these reactions can change the products produced. For instance, the acylation puts a meta director on the benzene ring, which means the acylation needs to come first .Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-1-(fluoromethyl)benzene can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule .Applications De Recherche Scientifique

Fluorophores and Luminescent Materials

- Research indicates the development of novel architectures for green fluorophores based on benzene structures, demonstrating high fluorescence emission, photostability, and solvent- and pH-independent properties. These materials are significant for imaging applications and displays due to their enhanced spectroscopic signal and large Stokes shifts (Beppu et al., 2015).

- Novel fluorophores have been synthesized using reactions of dibromovinyl benzene with various aromatic bromides, leading to fluorophores with emission maxima spanning from indigo blue to reddish-orange. These compounds are vital for expanding the color range available for various applications in luminescent materials (Hwang et al., 2001).

Organic Synthesis and Material Chemistry

- Direct fluorination of dibromovinyl benzene derivatives has been achieved, providing access to bromo-fluorovinyl benzene compounds with high regioselectivities. This method opens new pathways for synthesizing complex organic molecules with precise control over functional group placement (Zhao et al., 2016).

- The synthesis of difluorotetraphenyl benzene demonstrates the activation of inert compounds through electron transfer catalyzed reactions, highlighting the potential for creating complex molecules from simple benzene derivatives for various applications in material science (Zhen, 1994).

Polymer Science and Engineering

- Research into the synthesis and characterization of comb-like polyphenylenes via Suzuki coupling of macromonomers indicates the potential for creating polymers with specific structural features for advanced material applications. These findings contribute to the development of polymers with tailored properties for specific uses (Cianga & Yagcı, 2002).

Safety and Hazards

2,4-Dibromo-1-(fluoromethyl)benzene is considered hazardous. It is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It’s important to handle this chemical with appropriate safety measures, including wearing protective gear and ensuring good ventilation .

Propriétés

IUPAC Name |

2,4-dibromo-1-(fluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJGAKHDLQYBRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-1-(fluoromethyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-3-(4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2921786.png)

![3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2921788.png)

![(3-Methylphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2921789.png)

![2-(Chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2921795.png)

![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2921796.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921806.png)

![N-({2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl}methyl)prop-2-enamide](/img/structure/B2921809.png)